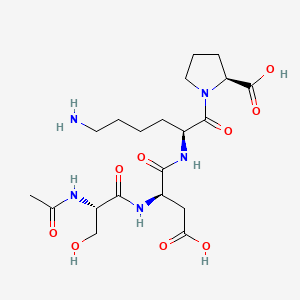

N-acetyl-Ser-Asp-Lys-Pro

Beschreibung

Historical Context and Initial Characterization

The tetrapeptide N-acetyl-Ser-Asp-Lys-Pro (AcSDKP) was first isolated from fetal calf bone marrow. nih.gov Initial research identified it as a negative regulator of hematopoietic stem cell proliferation, meaning it inhibits these cells from dividing. frontiersin.orgnih.gov Specifically, AcSDKP was found to prevent pluripotent hematopoietic stem cells from entering the S phase (the DNA synthesis phase) of the cell cycle. mdpi.comgenscript.com This inhibitory action is not inherent to the molecule itself; rather, it appears to block the action of a stimulator that promotes the proliferation of hematopoietic stem cells. nih.govnih.gov

Further characterization revealed that AcSDKP's biological activity is highly specific to its structure. nih.gov Studies have shown that the tripeptide sequence Ser-Asp-Lys (SDK) is a crucial component for its hemoregulatory action. nih.gov The primary mechanism of its degradation in the body is through the angiotensin-converting enzyme (ACE), for which AcSDKP is a specific substrate, particularly for the N-terminal active site of the enzyme. nih.govgenscript.commedchemexpress.com

Endogenous Origin and Ubiquitous Distribution

This compound is an endogenous peptide, meaning it is naturally produced within the body. frontiersin.org While initially thought to originate primarily from the bone marrow physiology.orgahajournals.org, subsequent research has demonstrated its ubiquitous distribution throughout various tissues and organs in mammals, including the plasma, urine, heart, kidneys, and lungs. frontiersin.orgphysiology.orgnih.gov

The primary precursor of AcSDKP is thymosin β4 (Tβ4), a 43-amino acid peptide. frontiersin.orgnih.gov The generation of AcSDKP from Tβ4 involves a two-step enzymatic process. physiology.org The first step is mediated by the enzyme meprin-α, which cleaves Tβ4 into a shorter fragment. frontiersin.orgphysiology.org In the second step, prolyl oligopeptidase (POP) acts on this fragment to release the active AcSDKP tetrapeptide. frontiersin.orgphysiology.org The concentration of AcSDKP in tissues is maintained by a delicate balance between its synthesis from Tβ4 and its degradation by the angiotensin-converting enzyme (ACE). frontiersin.orgphysiology.org Studies in rats have shown particularly high concentrations of AcSDKP in the lymph nodes, followed by the testis, thymus, and spleen. ahajournals.org

Classification as a Hemoregulatory Tetrapeptide

This compound is classified as a hemoregulatory tetrapeptide due to its primary recognized function in regulating hematopoiesis, the process of blood cell formation. nih.govashpublications.org It acts as a negative regulator, specifically inhibiting the proliferation of primitive hematopoietic stem cells. nih.govashpublications.orgresearchgate.net This action helps to maintain a pool of quiescent stem cells, protecting them from the toxicity of chemotherapy and radiation. ashpublications.orgresearchgate.net

AcSDKP exerts its inhibitory effect by preventing the transition of hematopoietic stem cells from the G0/G1 resting phase to the S phase of the cell cycle. mdpi.comresearchgate.net This blockade is indirect, as AcSDKP counteracts the effects of stimulatory factors that would otherwise promote stem cell proliferation. nih.gov This regulatory role within the bone marrow microenvironment underscores its importance in maintaining hematopoietic homeostasis. tandfonline.com The ACE-regulated peptide network, which includes AcSDKP, plays a crucial role in orchestrating the complex processes of hematopoiesis. tandfonline.com

Eigenschaften

Molekularformel |

C20H33N5O9 |

|---|---|

Molekulargewicht |

487.5 g/mol |

IUPAC-Name |

(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C20H33N5O9/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34)/t12-,13+,14-,15-/m0/s1 |

InChI-Schlüssel |

HJDRXEQUFWLOGJ-XGUBFFRZSA-N |

Isomerische SMILES |

CC(=O)N[C@@H](CO)C(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O |

Kanonische SMILES |

CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O |

Herkunft des Produkts |

United States |

Biosynthesis and Enzymatic Processing of Endogenous N Acetyl Ser Asp Lys Pro

Identification of Thymosin β4 as the Primary Precursor

Thymosin β4, a 43-amino acid polypeptide, has been identified as the primary precursor from which N-acetyl-Ser-Asp-Lys-Pro is generated. oncotarget.comnih.gov The biosynthesis of Ac-SDKP from thymosin β4 involves a multi-step enzymatic cleavage process. nih.gov Both Ac-SDKP and its precursor, thymosin β4, are found in various tissues throughout the body, including the lungs, kidneys, and heart. ahajournals.orgphysiology.org

The process begins with the cleavage of thymosin β4 into smaller intermediate peptides. mdpi.com This initial step is crucial as the subsequent enzyme in the pathway can only act on shorter peptide chains. researchgate.net The identification of thymosin β4 as the precursor was a significant step in understanding the endogenous production of Ac-SDKP. nih.gov

Role of Prolyl Oligopeptidase in this compound Generation

Prolyl oligopeptidase (POP), also known as prolyl endopeptidase, is a key enzyme involved in the generation of this compound. oncotarget.comtandfonline.com POP is a type of serine protease that specifically cleaves peptide bonds on the carboxyl side of proline residues within a peptide chain. tandfonline.comtandfonline.com

However, POP has a substrate size limitation and can only hydrolyze peptides that are shorter than 30 amino acids. researchgate.net This indicates that thymosin β4 must first be cleaved into smaller fragments by another enzyme before POP can act. researchgate.net Once these shorter N-terminal intermediate peptides are formed, POP hydrolyzes them to release the final Ac-SDKP tetrapeptide. mdpi.comnih.gov Studies have shown that while POP is essential for the final step of Ac-SDKP production, it is not capable of directly processing the full-length thymosin β4 molecule on its own. researchgate.netnih.gov

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Role | Substrate | Product |

|---|---|---|---|

| Meprin-α | Initial cleavage of Thymosin β4 | Thymosin β4 | N-terminal intermediate peptides (<30 amino acids) |

| Prolyl Oligopeptidase (POP) | Final cleavage of intermediate peptides | N-terminal intermediate peptides | This compound |

Meprin-α Involvement in the this compound Biosynthetic Pathway

The metalloprotease meprin-α has been identified as the enzyme responsible for the initial cleavage of thymosin β4. mdpi.comfrontiersin.org Meprin-α cleaves the 43-amino acid long thymosin β4 into the necessary shorter N-terminal fragments. mdpi.comresearchgate.net These fragments, being less than 30 amino acids in length, can then serve as substrates for prolyl oligopeptidase. researchgate.net

In vitro studies have demonstrated that the incubation of thymosin β4 with both meprin-α and POP is required for the release of Ac-SDKP. researchgate.net When thymosin β4 was incubated with either meprin-α or POP alone, no Ac-SDKP was produced. researchgate.net Further evidence for the role of meprin-α comes from studies using kidney homogenates. The release of Ac-SDKP from thymosin β4 in rat kidney homogenates was significantly blocked by a meprin-α inhibitor. researchgate.net Additionally, kidneys from meprin-α knockout mice showed significantly lower basal levels of Ac-SDKP compared to wild-type mice. researchgate.net This two-step enzymatic process, involving the sequential action of meprin-α and prolyl oligopeptidase, constitutes the biosynthetic pathway for this compound. frontiersin.orgfrontiersin.orgnih.gov

Table 2: Investigational Findings on Meprin-α and POP in Ac-SDKP Generation

| Experimental Model | Condition | Observation | Reference |

|---|---|---|---|

| In vitro incubation | Tβ4 with meprin-α and POP | Ac-SDKP released | researchgate.net |

| In vitro incubation | Tβ4 with meprin-α alone | No Ac-SDKP released | researchgate.net |

| In vitro incubation | Tβ4 with POP alone | No Ac-SDKP released | researchgate.net |

| Rat kidney homogenates | Incubation with Tβ4 | Significant Ac-SDKP release | researchgate.net |

| Rat kidney homogenates | Incubation with Tβ4 and meprin-α inhibitor | Ac-SDKP release blocked | researchgate.net |

| Meprin-α knockout mice | Basal kidney tissue | Significantly lower Ac-SDKP levels | researchgate.net |

Catabolism and Metabolic Regulation of N Acetyl Ser Asp Lys Pro

Angiotensin-Converting Enzyme (ACE) as the Principal Degrading Enzyme

The primary and most crucial enzyme responsible for the inactivation of N-acetyl-Ser-Asp-Lys-Pro is Angiotensin-Converting Enzyme (ACE). medchemexpress.comahajournals.orgglpbio.com ACE is a zinc-dependent dipeptidyl carboxypeptidase that plays a central role in the renin-angiotensin system by converting angiotensin I to the potent vasoconstrictor angiotensin II and by inactivating the vasodilator bradykinin. bath.ac.ukscispace.com Research has unequivocally established that ACE is also the key enzyme that catabolizes and thereby inactivates Ac-SDKP through hydrolysis. ahajournals.orgscispace.com

ACE is comprised of two homologous, catalytically active domains: the N-terminal domain (nACE) and the C-terminal domain (cACE). nih.govnih.govpsu.edu These domains, while structurally similar, exhibit distinct substrate specificities and kinetic properties, which is central to the specific degradation of Ac-SDKP. nih.govahajournals.orgbiorxiv.org

This compound is not just a substrate for ACE; it is a natural and highly specific substrate for the N-terminal catalytic site of the enzyme. medchemexpress.comglpbio.comscispace.comnih.gov Numerous studies have demonstrated that the N-terminal domain preferentially cleaves Ac-SDKP. nih.govbiorxiv.orgahajournals.org In fact, the hydrolysis is almost exclusively carried out by the N-terminal active site, highlighting a distinct physiological role for this domain separate from the C-terminal site's primary function in blood pressure regulation via angiotensin I conversion. nih.govpsu.eduahajournals.org This specificity suggests that a key in vivo function of the ACE N-terminal domain is the regulation of local concentrations of this hemoregulatory peptide. nih.gov The high affinity and specificity of Ac-SDKP for the N-domain have made it a valuable tool for researchers studying the distinct functions of the two ACE catalytic sites. nih.govahajournals.org

Kinetic studies comparing the two active domains of ACE reveal a dramatic difference in their efficiency at hydrolyzing this compound. The N-terminal active site hydrolyzes the tetrapeptide approximately 50 times more efficiently than the C-terminal active site. nih.gov

Below is a data table summarizing the comparative kinetics of Ac-SDKP hydrolysis by the N- and C-terminal active sites of human ACE.

| Catalytic Domain | Km (µM) | kcat/Km (µM⁻¹s⁻¹) | Relative Efficiency |

| N-terminal Site | 31 | 0.50 | 50x |

| C-terminal Site | 39 | 0.01 | 1x |

| Data sourced from a study using wild-type recombinant ACE and mutants with single functional sites. nih.gov |

Modulation of this compound Levels by Angiotensin-Converting Enzyme Inhibition

Given that ACE is the principal enzyme for Ac-SDKP degradation, inhibition of ACE activity leads to a significant increase in the circulating levels of this tetrapeptide. medchemexpress.comahajournals.orgglpbio.com The use of ACE inhibitors, a class of drugs widely prescribed for hypertension and heart failure, has been shown to block the hydrolysis of Ac-SDKP, causing its plasma concentration to rise substantially. ahajournals.orgscispace.comahajournals.org

Studies have reported that acute administration of the ACE inhibitor captopril (B1668294) can increase plasma Ac-SDKP levels by as much as fivefold. nih.govfrontiersin.org This effect is a direct consequence of blocking the N-terminal catalytic site of ACE, for which Ac-SDKP is a specific substrate. frontiersin.org Interestingly, different ACE inhibitors exhibit varying affinities for the two catalytic domains. Captopril, for instance, shows a higher affinity for the N-terminal site, making it particularly effective at preventing Ac-SDKP degradation. ahajournals.orgbiorxiv.org Conversely, other inhibitors like lisinopril (B193118) are more effective at inhibiting the C-terminal site. scispace.comahajournals.org This differential inhibition underscores the importance of the N-domain in Ac-SDKP catabolism and suggests that the elevation of Ac-SDKP may contribute to the therapeutic benefits of certain ACE inhibitors, particularly their anti-fibrotic effects. ahajournals.org

Prolyl Endopeptidase in the Homeostatic Maintenance of this compound Concentrations

While ACE is responsible for the degradation of Ac-SDKP, the enzyme prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), plays a crucial role on the other side of the homeostatic balance: its synthesis. nih.govtandfonline.com Ac-SDKP is derived from a larger precursor protein, Thymosin β4 (Tβ4). ahajournals.orgnih.gov

Molecular and Cellular Mechanisms of N Acetyl Ser Asp Lys Pro Action

Regulation of Cell Proliferation and Cell Cycle Progression

AcSDKP demonstrates a notable capacity to regulate cell proliferation, with its effects varying significantly depending on the cell type. nih.gov Its primary regulatory action involves modulating the cell cycle, often by preventing the transition of cells from a quiescent state into the DNA synthesis phase. frontiersin.orgnih.gov

AcSDKP is a potent natural inhibitor of pluripotent hematopoietic stem cell proliferation. nih.govmedchemexpress.comcncb.ac.cn It functions by reversibly preventing the recruitment of these stem cells from the G0/G1 phase into the S-phase of the cell cycle. scispace.comfrontiersin.org Research indicates that this inhibitory role is not a direct cytotoxic effect but rather an indirect mechanism. oup.comnih.gov AcSDKP appears to block the action of a yet-unidentified hematopoietic stem cell proliferation stimulator. scispace.comoup.comnih.gov By counteracting this stimulatory signal, AcSDKP effectively maintains the stem cells in a quiescent state. scispace.com

Studies in murine bone marrow cultures have shown that AcSDKP inhibits the entry of progenitor cells into the S phase, with peak activity observed at a concentration of 10⁻¹² M. cncb.ac.cn This effect was consistent for both granulocyte-macrophage colony-forming cells (CFU-GM) and high proliferative potential colony-forming cells (HPP-CFC). cncb.ac.cn

The inhibitory action of AcSDKP is highly selective for quiescent progenitor cells. medchemexpress.commedchemexpress.com It specifically targets these resting populations, preventing their entry into the cell cycle in response to growth factors. scispace.com This selectivity is crucial for its role as a hemoregulatory peptide, as it helps to protect the normal stem cell pool. scispace.com The mechanism involves maintaining the progenitors in the G0 phase, thereby blocking the proliferative stimulus that would otherwise push them into DNA synthesis. scispace.com This function is achieved by interfering with the action of a specific proliferation stimulator. medchemexpress.comoup.com

AcSDKP has demonstrated significant anti-proliferative effects on fibroblasts, a key cell type involved in tissue fibrosis. nih.govphysiology.org In vitro studies have consistently shown that AcSDKP inhibits the proliferation of both cardiac and renal fibroblasts. frontiersin.orgnih.govnih.govahajournals.org

Table 1: Effect of N-acetyl-Ser-Asp-Lys-Pro on Fibroblast Proliferation

| Cell Type | Effect of AcSDKP | Mechanism of Action | References |

|---|---|---|---|

| Cardiac Fibroblasts | Inhibition of proliferation | Blocks progression from G0/G1 to S phase of the cell cycle. | ahajournals.org, medchemexpress.com, frontiersin.org, nih.gov |

| Renal Fibroblasts | Inhibition of proliferation | Attenuates serum-induced proliferation. | nih.gov, dntb.gov.ua |

The anti-proliferative actions of AcSDKP extend to glomerular mesangial cells. frontiersin.orgahajournals.org Proliferation of these cells is a hallmark of diabetic nephropathy and other glomerular diseases, leading to mesangial matrix expansion and glomerulosclerosis. diabetesjournals.org AcSDKP has been shown to inhibit DNA synthesis in human mesangial cells. frontiersin.orgahajournals.org This effect is mediated, at least in part, through the upregulation of cell cycle modulators. ahajournals.org Specifically, research suggests that AcSDKP induces p53, and the silencing of the p53 gene abolishes the peptide's inhibitory effect on mesangial cell proliferation. nih.gov By suppressing mesangial cell growth, AcSDKP helps to ameliorate glomerulosclerosis. diabetesjournals.org

In contrast to its inhibitory effects on hematopoietic stem cells and fibroblasts, AcSDKP has a differential, stimulatory effect on other cell types. nih.gov Notably, studies have reported that AcSDKP significantly stimulates the proliferation of vascular smooth muscle cells. ahajournals.orgtargetmol.comglpbio.com This finding highlights the complex and cell-specific nature of AcSDKP's regulatory functions. While it curbs the proliferation of cells involved in fibrosis and hematopoiesis, it appears to promote the growth of certain vascular cells. nih.govphysiology.org

Table 2: Differential Proliferative Effects of this compound

| Cell Type | Effect of AcSDKP | References |

|---|---|---|

| Hematopoietic Stem Cells | Inhibition | medchemexpress.com, cncb.ac.cn, nih.gov |

| Cardiac Fibroblasts | Inhibition | ahajournals.org, targetmol.com, frontiersin.org |

| Renal Fibroblasts | Inhibition | frontiersin.org, nih.gov |

| Mesangial Cells | Inhibition | frontiersin.org, ahajournals.org, nih.gov |

| Vascular Smooth Muscle Cells | Stimulation | ahajournals.org, targetmol.com, glpbio.com |

| Endothelial Cells | Stimulation | nih.gov, physiology.org |

Anti-fibrotic Signaling Pathways

The anti-fibrotic properties of AcSDKP are underpinned by its ability to modulate key intracellular signaling pathways that govern inflammation and fibrosis. nih.govphysiology.org A primary target is the Transforming Growth Factor-β1 (TGF-β1) signaling cascade, a crucial pathway in the development of fibrosis. ahajournals.orgphysiology.org

AcSDKP has been shown to inhibit TGF-β1-stimulated phosphorylation of Smad2, a critical step in the canonical TGF-β signaling pathway. ahajournals.orgtargetmol.com By preventing Smad2 phosphorylation, AcSDKP also decreases its subsequent translocation to the nucleus, thereby inhibiting the transcription of pro-fibrotic genes like plasminogen activator inhibitor-1. ahajournals.orgdiabetesjournals.org This inhibitory effect on the Smad pathway has been observed in cardiac fibroblasts and human mesangial cells. ahajournals.orgdiabetesjournals.org Furthermore, AcSDKP can increase the expression of the inhibitory Smad7, which antagonizes TGF-β signaling. physiology.org

Beyond the Smad pathway, the anti-fibrotic effects of AcSDKP are also linked to the inhibition of other signaling molecules. In models of hypertension-induced organ damage, the beneficial effects of ACE inhibitors, which increase AcSDKP levels, are associated with the blunting of p42/44 mitogen-activated protein kinase (MAPK) phosphorylation. nih.gov In the aorta, AcSDKP has been found to prevent fibrosis by decreasing protein kinase C (PKC) activation, which in turn leads to reduced oxidative stress and inflammation. physiology.org

Table 3: Modulation of Anti-fibrotic Signaling by this compound

| Signaling Pathway | Key Molecule | Effect of AcSDKP | Cell Type/Context | References |

|---|---|---|---|---|

| TGF-β/Smad | Phospho-Smad2 | Inhibition | Cardiac Fibroblasts, Mesangial Cells, Aorta | ahajournals.org, physiology.org, diabetesjournals.org |

| TGF-β/Smad | Smad2 Nuclear Translocation | Inhibition | Cardiac Fibroblasts, Mesangial Cells | ahajournals.org, diabetesjournals.org |

| TGF-β/Smad | Inhibitory Smad7 | Increased Expression | Aorta | physiology.org |

| MAP Kinase | Phospho-p42/44 MAPK | Inhibition | Left Ventricle, Kidney | nih.gov |

| PKC | Protein Kinase C (PKC) | Decreased Activation | Aorta | physiology.org |

Table 4: List of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | AcSDKP |

| Angiotensin-Converting Enzyme | ACE |

| Thymosin-β4 | Tβ4 |

| Transforming Growth Factor-β1 | TGF-β1 |

| Mitogen-Activated Protein Kinase | MAPK |

| Protein Kinase C | PKC |

| Plasminogen Activator Inhibitor-1 | PAI-1 |

Inhibition of Transforming Growth Factor-β1 (TGF-β1)-Mediated Smad2 Phosphorylation and Nuclear Translocation

This compound has been shown to interfere with the signaling pathway of Transforming Growth Factor-β1 (TGF-β1), a critical cytokine in the development of fibrosis. ahajournals.orgplos.orgmdpi.comphysiology.org The primary mechanism of this interference is the inhibition of the phosphorylation of Smad2, a key intracellular messenger in the TGF-β1 pathway. ahajournals.orgphysiology.orgfrontiersin.orgnih.gov

TGF-β1 signals through serine/threonine kinase receptors on the cell surface. ahajournals.org Upon activation by TGF-β1, these receptors phosphorylate receptor-activated Smads (R-Smads), such as Smad2 and Smad3. ahajournals.orgfrontiersin.org This phosphorylation is a critical step that allows the R-Smads to form a complex with the common-mediator Smad (co-Smad), Smad4. plos.orgfrontiersin.org This entire complex then translocates from the cytoplasm into the nucleus. ahajournals.orgmedchemexpress.com

Once in the nucleus, the Smad complex acts as a transcription factor, binding to specific DNA sequences to regulate the expression of target genes, many of which are involved in the production of extracellular matrix proteins, leading to fibrosis. frontiersin.org

Research has demonstrated that Ac-SDKP can significantly decrease the phosphorylation of Smad2 in various cell types, including cardiac fibroblasts. ahajournals.orgphysiology.orgmedchemexpress.com By inhibiting this initial phosphorylation step, Ac-SDKP effectively prevents the subsequent nuclear translocation of the Smad2/Smad4 complex. ahajournals.orgmedchemexpress.comchemsrc.com This disruption of the TGF-β1/Smad signaling cascade is a cornerstone of Ac-SDKP's anti-fibrotic activity. mdpi.comphysiology.org Studies have shown that in cardiac fibroblasts transfected with a Smad-sensitive reporter, Ac-SDKP decreased luciferase activity by 55%, indicating a significant reduction in Smad-mediated gene transcription. ahajournals.orgchemsrc.com Furthermore, Ac-SDKP has been observed to enhance the expression of the inhibitory Smad, Smad7, which blocks TGF-β signaling. nih.gov

Regulation of Matrix Metalloproteinase (MMP) Activity and Expression

This compound plays a significant role in regulating the balance between extracellular matrix deposition and degradation by influencing the activity and expression of Matrix Metalloproteinases (MMPs). medchemexpress.comchemsrc.com MMPs are a family of enzymes responsible for breaking down components of the extracellular matrix, such as collagen.

In pathological conditions like fibrosis, there is often a dysregulation of MMP activity. Ac-SDKP has been found to modulate this activity. For instance, in the context of cardiac rupture following myocardial infarction, Ac-SDKP was shown to decrease the activation of MMP-9. plos.org In studies on silicosis, Ac-SDKP treatment led to an increased expression of MMP-1 and an increased MMP-1/TIMP-1 ratio, suggesting a promotion of collagen degradation and a counteraction to fibrosis. spandidos-publications.comnih.gov

Conversely, in certain inflammatory contexts, Ac-SDKP can normalize the over-activation of MMPs. For example, it has been shown to normalize the increase in MMP-2 and MMP-9 activities mediated by Interleukin-1β. medchemexpress.comchemsrc.com

Upregulation of Tissue Inhibitors of Metalloproteinases (TIMP-1 and TIMP-2) Expression

The activity of MMPs is tightly controlled by their endogenous inhibitors, the Tissue Inhibitors of Metalloproteinases (TIMPs). unav.edu this compound has been shown to influence the expression of these crucial regulatory proteins. medchemexpress.comchemsrc.com

Specifically, the inhibitory effect of Ac-SDKP on collagenase expression and activation is associated with an increased expression of both TIMP-1 and TIMP-2. medchemexpress.comchemsrc.commedchemexpress.comresearchgate.netglpbio.com By upregulating these inhibitors, Ac-SDKP contributes to a more controlled and balanced extracellular matrix turnover, preventing excessive degradation where it might be detrimental, while in other contexts, as noted above, it can shift the MMP/TIMP balance to favor matrix degradation. For example, in a study on silicosis, while Ac-SDKP increased the MMP-1/TIMP-1 ratio, this was achieved by increasing MMP-1 expression rather than decreasing TIMP-1. spandidos-publications.comnih.gov This highlights the context-dependent regulatory role of Ac-SDKP on the MMP/TIMP system.

Normalization of Interleukin-1β-Mediated Matrix Metalloproteinase Activation

Inflammatory cytokines such as Interleukin-1β (IL-1β) can potently stimulate the activation of MMPs, contributing to tissue remodeling and, in some cases, pathological degradation. This compound has demonstrated the ability to counteract these effects.

Research has shown that while Ac-SDKP does not affect the basal activity of collagenases or gelatinases in cardiac fibroblasts, it effectively blunts the increase in total collagenase activity induced by IL-1β. chemsrc.com Specifically, Ac-SDKP normalizes the IL-1β-mediated increase in the activities of MMP-2 and MMP-9, as well as the expression of MMP-13. medchemexpress.comchemsrc.com This normalizing effect on cytokine-driven MMP activation is a key component of its anti-inflammatory and tissue-protective mechanisms.

Immunomodulatory and Anti-inflammatory Mechanisms

This compound exhibits significant immunomodulatory and anti-inflammatory properties, primarily by targeting the differentiation, activation, and migration of macrophages. physiology.orgnih.govnih.govphysiology.org

Inhibition of Bone Marrow Stem Cell Differentiation into Macrophages

A fundamental anti-inflammatory mechanism of this compound is its ability to inhibit the differentiation of bone marrow stem cells (BMSCs) into macrophages. physiology.orgnih.govphysiology.orgnih.gov Macrophages are key players in the inflammatory response, and limiting their generation from hematopoietic precursors can dampen inflammation at its source. nih.gov

Attenuation of Macrophage Activation and Migration

Beyond inhibiting their formation, this compound also directly acts on mature macrophages to attenuate their activation and migration. physiology.orgnih.govnih.govphysiology.orgnih.gov This is a critical aspect of its anti-inflammatory effects, as the migration of activated macrophages to sites of injury is a hallmark of inflammation and can lead to tissue damage. nih.gov

Ac-SDKP has been shown to decrease macrophage migration induced by stimuli such as galectin-3 and macrophage colony-stimulating factor (M-CSF). physiology.orgnih.gov By inhibiting their migration, Ac-SDKP reduces the infiltration of these inflammatory cells into tissues like the heart and kidneys. physiology.org Furthermore, Ac-SDKP can reduce macrophage activation. physiology.orgnih.govnih.gov This is evidenced by its ability to decrease the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from macrophages stimulated by lipopolysaccharide (LPS). physiology.orgnih.govnih.gov In vivo models of hypertension have also shown that Ac-SDKP reduces the expression of galectin-3 (also known as Mac-2), a protein produced by activated, infiltrating macrophages. physiology.orgnih.govahajournals.org In the context of acute myocardial infarction, Ac-SDKP specifically reduces the number of pro-inflammatory M1 macrophages in cardiac tissue without affecting the reparative M2 macrophages. plos.orgresearchgate.net

Table 1: Effects of this compound on Cellular Mechanisms

| Category | Mechanism | Effect of this compound | Key Findings |

|---|---|---|---|

| Anti-fibrotic | TGF-β1/Smad Signaling | Inhibition | Decreases phosphorylation and nuclear translocation of Smad2. ahajournals.orgphysiology.orgmedchemexpress.com |

| Anti-fibrotic | MMP/TIMP Regulation | Modulation | Regulates MMP activity (e.g., decreases MMP-9, increases MMP-1). plos.orgspandidos-publications.com Upregulates TIMP-1 and TIMP-2 expression. medchemexpress.commedchemexpress.comresearchgate.net |

| Anti-inflammatory | BMSC Differentiation | Inhibition | Reduces differentiation of bone marrow stem cells into mature macrophages by ~24.5%. physiology.orgnih.gov |

| Anti-inflammatory | Macrophage Function | Attenuation | Decreases macrophage migration and activation; reduces TNF-α secretion. physiology.orgnih.govnih.gov |

Table 2: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | Ac-SDKP |

| Transforming Growth Factor-β1 | TGF-β1 |

| Matrix Metalloproteinase | MMP |

| Tissue Inhibitor of Metalloproteinases | TIMP |

| Interleukin-1β | IL-1β |

| Tumor Necrosis Factor-alpha | TNF-α |

| Lipopolysaccharide | LPS |

Suppression of Pro-inflammatory Cytokine Release (e.g., Tumor Necrosis Factor-α) from Activated Macrophages

The tetrapeptide this compound (Ac-SDKP) has demonstrated significant anti-inflammatory properties by modulating the function of macrophages, key cells in the innate immune system. physiology.orgresearchgate.net One of the primary mechanisms of its anti-inflammatory action is the suppression of pro-inflammatory cytokine release, particularly Tumor Necrosis Factor-α (TNF-α), from activated macrophages. physiology.orgnih.gov

In in vitro studies, Ac-SDKP has been shown to inhibit the differentiation of bone marrow stem cells into mature macrophages. physiology.orgnih.govnih.gov Furthermore, when mature macrophages are stimulated with bacterial lipopolysaccharide (LPS), a potent activator of inflammatory responses, Ac-SDKP significantly curtails the secretion of TNF-α. physiology.orgnih.govnih.gov Research has shown that treatment with 10 nM Ac-SDKP can significantly decrease LPS-induced TNF-α release from cultured macrophages. physiology.org For instance, in one study, LPS increased TNF-α release from 721.8 ± 66.1 pg/ml in vehicle-treated cells to 1,853.9 ± 132.2 pg/ml, while co-treatment with 10 nM Ac-SDKP reduced this release to 1,289.8 ± 34.6 pg/ml. physiology.org

This inhibitory effect on TNF-α is crucial, as this cytokine is a central mediator of inflammation and is implicated in the pathogenesis of numerous inflammatory diseases. plos.org The ability of Ac-SDKP to reduce TNF-α production contributes to its protective effects against tissue damage in conditions like hypertension-induced organ damage. physiology.orgresearchgate.net The anti-inflammatory activity of Ac-SDKP is also attributed to its ability to prevent macrophage infiltration into tissues. researchgate.netplos.org

Table 1: Effect of Ac-SDKP on TNF-α Release by LPS-Activated Macrophages

| Treatment | TNF-α Concentration (pg/ml) | Statistical Significance (p-value) |

| Vehicle | 721.8 ± 66.1 | |

| LPS | 1,853.9 ± 132.2 | P = 0.001 (vs. Vehicle) |

| LPS + Ac-SDKP (10 nM) | 1,289.8 ± 34.6 | P = 0.006 (vs. LPS) |

| Data from Sharma et al. (2008). physiology.org |

Impact on Galectin-3 (Mac-2) Expression in Macrophages

Ac-SDKP also exerts its anti-inflammatory effects by influencing the expression of Galectin-3, also known as Mac-2. physiology.orgnih.gov Galectin-3 is a β-galactoside-binding lectin expressed by activated macrophages and is involved in various processes including cell adhesion, migration, and inflammation. ahajournals.org It is considered a marker for activated macrophages and contributes to cardiac dysfunction and fibrosis. nih.govahajournals.org

Studies have demonstrated that Ac-SDKP can inhibit the expression of Galectin-3 in macrophages. physiology.orgnih.gov In a model of angiotensin II-induced hypertension in mice, administration of Ac-SDKP was found to reduce the expression of Galectin-3 in the myocardium. physiology.orgnih.gov This reduction in Galectin-3 expression suggests a decrease in the infiltration and activation of macrophages in the heart tissue. physiology.orgnih.gov

Angiogenesis Modulation and Endothelial Cell Proliferation

This compound (Ac-SDKP) has been identified as a potent modulator of angiogenesis, the formation of new blood vessels from pre-existing ones. physiology.orgashpublications.org While initially recognized for its inhibitory effects on hematopoietic stem cells, subsequent research has revealed its pro-angiogenic capabilities. nih.goviiarjournals.org

In vitro studies have consistently shown that Ac-SDKP stimulates endothelial cell proliferation, a critical step in angiogenesis. physiology.orgnih.gov Using an immortalized mouse aortic endothelial cell line, researchers demonstrated that Ac-SDKP, at nanomolar concentrations, dose-dependently increased [³H]-thymidine incorporation, a measure of DNA synthesis and cell proliferation. physiology.orgnih.gov While lower concentrations showed a trend, a significant effect was observed at a concentration of 10 nM. physiology.org

Beyond proliferation, Ac-SDKP also promotes other key aspects of the angiogenic process, including endothelial cell migration and the formation of capillary-like structures (tube formation) on Matrigel. physiology.orgashpublications.org It has been shown to be a chemoattractant for endothelial cells, drawing them to sites where new blood vessel formation is needed. ashpublications.org The pro-angiogenic effects of Ac-SDKP have been observed in various in vivo models as well, including the chick embryo chorioallantoic membrane (CAM) assay and in rat models of myocardial infarction and hindlimb ischemia. physiology.orgashpublications.orgahajournals.org In these models, Ac-SDKP administration led to increased neovascularization and capillary density. physiology.orgahajournals.org

Interestingly, some studies have reported that Ac-SDKP does not directly affect the proliferation of certain types of endothelial cells, such as the EA.hy926 cell line and human umbilical vein endothelial cells (HUVECs). ahajournals.org In these instances, the pro-angiogenic effects of Ac-SDKP were attributed to its ability to stimulate the release of other pro-angiogenic factors, such as monocyte chemoattractant protein-1 (MCP-1), from endothelial cells, which in turn promotes the infiltration of pro-angiogenic inflammatory cells. ahajournals.org This suggests that the mechanisms by which Ac-SDKP promotes angiogenesis may be cell-type and context-dependent.

Table 2: Effect of Ac-SDKP on Endothelial Cell DNA Synthesis

| Ac-SDKP Concentration | [³H]-Thymidine Incorporation (cpm/well) |

| Control | 10,000 |

| 0.01 nM | ~11,000 |

| 0.1 nM | ~12,000 |

| 1 nM | ~13,000 |

| 10 nM | ~15,000* |

| P < 0.05 vs. Control. Data are approximate values based on graphical representation from Wang et al. (2005). physiology.org |

Interplay with Intracellular Signaling Pathways

Involvement of the Phosphatidylinositol-3 Kinase (PI3K)/Akt Pathway in Cell Proliferation Regulation

The Phosphatidylinositol-3 Kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and growth. plos.org Research has identified this pathway as a key mediator of the effects of this compound (Ac-SDKP) on cell proliferation. plos.orgnih.gov

Studies using U87-MG glioblastoma cells, which have high intracellular levels of Ac-SDKP, have provided significant insights. plos.org When the biosynthesis of endogenous Ac-SDKP was inhibited using a specific prolyl oligopeptidase inhibitor (POPi), the proliferation of these cells was reduced in a dose-dependent manner. plos.orgnih.gov Interestingly, the addition of exogenous Ac-SDKP was able to reverse this reduction in proliferation. plos.orgnih.gov

This rescue effect was found to be associated with the activation of the PI3K/Akt pathway. plos.orgnih.gov Specifically, the inhibition of endogenous Ac-SDKP led to a significant reduction in the phosphorylation of Akt, a key downstream effector of PI3K. plos.orgnih.gov Co-treatment with exogenous Ac-SDKP restored Akt phosphorylation in a dose-dependent manner. plos.orgnih.gov Further experiments using a specific PI3K inhibitor, wortmannin, confirmed the pathway's involvement. researchgate.net Wortmannin treatment blunted the Ac-SDKP-induced Akt phosphorylation and abolished the restorative effect of Ac-SDKP on cell proliferation. researchgate.net

Subsequent investigations have delved deeper into the specific isoforms of the PI3K catalytic subunit involved. Through the use of small interfering RNA (siRNA) to knockdown individual PI3K catalytic subunits, it was revealed that p110α, but not p110β, is the primary mediator of Ac-SDKP-stimulated Akt phosphorylation and its subsequent effects on cell proliferation. plos.orgnih.gov These findings indicate that the PI3KCA/Akt pathway is a crucial signaling cascade through which Ac-SDKP regulates cell proliferation. plos.orgnih.gov

Table 3: Effect of Wortmannin on Ac-SDKP-Induced Cell Proliferation

| Treatment | Cell Proliferation ([³H]-Thymidine Incorporation) |

| POPi | Decreased |

| POPi + Ac-SDKP | Increased (Restored) |

| POPi + Ac-SDKP + Wortmannin | Decreased (Effect of Ac-SDKP blocked) |

| Based on findings from Hu et al. (2013). researchgate.net |

Relationship with Mitogen-Activated Protein Kinase Extracellular Signal-Regulated Kinase (MEK-ERK) Signaling in Inflammatory Responses

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) cascade (also known as the MEK-ERK pathway), are central to the regulation of inflammatory responses. frontiersin.org this compound (Ac-SDKP) has been shown to interact with this pathway to exert its anti-inflammatory effects. frontiersin.orgahajournals.org

In the context of intestinal inflammation, studies using TNF-α-stimulated Caco-2 intestinal epithelial cells have demonstrated that Ac-SDKP can inhibit the expression of pro-inflammatory cytokines and chemokines. frontiersin.org This inhibitory effect was linked to the suppression of the MEK-ERK signaling pathway. frontiersin.orgnih.gov Western blot analysis revealed that Ac-SDKP significantly inhibited the phosphorylation of ERK in these cells, without affecting the phosphorylation of other MAPK family members like JNK and p38. frontiersin.org This suggests a degree of specificity in the interaction of Ac-SDKP with MAPK signaling cascades.

In other models of inflammation and fibrosis, the role of Ac-SDKP in modulating the p42/44 MAPK (ERK1/2) pathway has also been highlighted. ahajournals.orgmdpi.com In a rat model of aldosterone-salt-induced hypertension, which leads to significant cardiac and renal fibrosis and inflammation, treatment with an ACE inhibitor, which increases endogenous levels of Ac-SDKP, was found to decrease the phosphorylation of p42/44 MAPK in the left ventricle and kidney. ahajournals.org This effect was blocked by the administration of a monoclonal antibody against Ac-SDKP, confirming the involvement of the tetrapeptide in suppressing the activation of this pathway. ahajournals.org The suppression of p42/44 MAPK activation is believed to be a key mechanism underlying the anti-fibrotic effects of Ac-SDKP. ahajournals.orgmdpi.com

However, it is noteworthy that in some cellular contexts, such as the U87-MG glioblastoma cells where the PI3K/Akt pathway is the primary mediator of Ac-SDKP's proliferative effects, ERK activation was found to be unaltered by Ac-SDKP treatment. plos.orgnih.gov This indicates that the engagement of the MEK-ERK pathway by Ac-SDKP may be cell type- and stimulus-dependent.

Physiological and Pathophysiological Relevance of N Acetyl Ser Asp Lys Pro in Organ Systems Experimental Models

Hematopoietic System Regulation

N-acetyl-Ser-Asp-Lys-Pro is a key physiological regulator of hematopoiesis, the process of blood cell formation. It primarily functions by reversibly inhibiting the entry of hematopoietic stem and progenitor cells from the G0/G1 resting phase into the S phase of the cell cycle. nih.govbiologists.comashpublications.org This mechanism is crucial for maintaining the quiescence of the stem cell pool and protecting it from insults that target rapidly dividing cells.

Protective Effects on Hematopoietic Stem Cells Against Cytotoxic Agents

Experimental studies have consistently shown that this compound protects hematopoietic stem cells from the damaging effects of cytotoxic agents, such as chemotherapy drugs and ionizing radiation. nih.govbiologists.comashpublications.org By holding the stem cells in a non-proliferative state, the peptide reduces their susceptibility to agents that are lethal to cells undergoing DNA synthesis.

In a key study involving mice treated with the widely used anticancer drug doxorubicin (B1662922) (DOX), administration of this compound was shown to significantly reduce the drug's toxicity. nih.gov This protective effect was demonstrated by improved survival rates in mice and the preservation of various hematopoietic stem and progenitor cell populations, including long-term reconstituting cells (LTRCs), colony-forming units-spleen (CFU-S), high proliferative potential colony-forming cells (HPP-CFC), and colony-forming units-granulocyte-macrophage (CFU-GM). nih.gov The protection against doxorubicin-induced mortality was optimized with a continuous subcutaneous infusion or fractionated injections of the peptide starting 48 hours before the administration of the cytotoxic drug. nih.gov

The protective action of this compound is selective for normal hematopoietic progenitors and does not extend to leukemic cells, which is a significant advantage in the context of cancer chemotherapy. imrpress.com This selectivity allows for the targeting of malignant cells by chemotherapy while sparing the healthy stem cells responsible for hematopoietic reconstitution.

Role in Recovery from Myelosuppression (in experimental models)

Myelosuppression, a common and severe side effect of chemotherapy and radiation, is characterized by a decrease in the production of blood cells. This compound has been shown to play a vital role in accelerating the recovery from this condition in experimental models. nih.gov By preserving the integrity of the hematopoietic stem and progenitor cell compartment, the peptide facilitates a more rapid restoration of blood cell counts following cytotoxic insults.

In mouse models of doxorubicin-induced myelosuppression, treatment with this compound led to a faster recovery of CFU-S, HPP-CFC, and CFU-GM populations. nih.gov The nadir, or lowest point, of these cell populations occurred around days 3 to 4 after doxorubicin treatment alone. However, pre-treatment with this compound resulted in a significantly faster rebound of these progenitor cells. nih.gov Furthermore, the subsequent administration of granulocyte colony-stimulating factor (G-CSF) in mice pre-treated with this compound further optimized the recovery of the CFU-GM population. nih.gov

This accelerated hematopoietic recovery is a direct consequence of the peptide's ability to shield the most primitive cells from damage, allowing for a quicker repopulation of the bone marrow and a return to normal hematopoietic function.

| Experimental Model | Cytotoxic Agent | Key Findings on Hematopoietic Protection and Recovery |

| Mice | Doxorubicin (DOX) | Reduced DOX-induced mortality. nih.gov |

| Protected long-term reconstituting cells (LTRCs), CFU-S, HPP-CFC, and CFU-GM from toxicity. nih.gov | ||

| Accelerated recovery of CFU-GM, HPP-CFC, and CFU-S populations post-treatment. nih.gov | ||

| Mice | Cytosine Arabinoside (Ara-C) | Protected CFU-S from the deleterious effects of the drug. imrpress.com |

| Mice | Ionizing Radiation | Reduces damage to the stem cell compartment. ashpublications.org |

| Human Cells (in vitro) | - | Reversibly inhibits the growth of CD34+ subpopulations in response to growth factors. physiology.org |

| Selectively acts on normal marrow progenitors with no effect on leukemic cells. imrpress.com |

Cardiovascular System Homeostasis and Disease Models

Beyond its role in hematopoiesis, this compound has emerged as a potent regulator in the cardiovascular system. Experimental research has highlighted its significant anti-fibrotic and anti-inflammatory properties in various models of cardiovascular disease, particularly in the context of hypertension and cardiac remodeling.

Anti-fibrotic Effects in Cardiac Remodeling (e.g., Angiotensin II-induced, Renovascular Hypertension models)

Cardiac fibrosis, the excessive deposition of extracellular matrix proteins in the heart muscle, is a hallmark of pathological cardiac remodeling and a major contributor to heart failure. This compound has demonstrated remarkable anti-fibrotic effects in several experimental models of hypertension-induced cardiac damage.

In models of renovascular hypertension (the two-kidney, one-clip or 2K-1C model in rats), administration of this compound was found to not only prevent but also reverse established cardiac fibrosis in a dose-dependent manner. nih.govmedchemexpress.com This effect was observed without any significant changes in blood pressure, indicating a direct action on the fibrotic process within the heart. nih.govresearchgate.net The mechanism underlying this anti-fibrotic action involves the downregulation of key pro-fibrotic signaling molecules, including transforming growth factor-beta (TGF-β) and connective tissue growth factor (CTGF). nih.gov

Similarly, in Angiotensin II (Ang II)-induced hypertension, a model that mimics the effects of an overactive renin-angiotensin system, this compound effectively prevents cardiac fibrosis. ahajournals.org It also demonstrates anti-fibrotic efficacy in aldosterone-salt hypertensive rats, a model of renin-independent hypertension. ahajournals.org In cardiac fibroblasts, the primary cells responsible for collagen production, this compound inhibits proliferation by arresting the cells in the G0/G1 phase of the cell cycle and interferes with TGF-β1-mediated signaling by inhibiting the phosphorylation and nuclear translocation of Smad2, a key downstream effector of TGF-β. ahajournals.org

Attenuation of Aortic Fibrosis (in experimental models)

The protective effects of this compound extend to the major blood vessels. In rats with Angiotensin II-induced hypertension, the peptide has been shown to prevent aortic fibrosis. nih.govresearchgate.net This is evidenced by a reduction in collagen and elastin (B1584352) deposition in the aortic wall, as well as decreased expression of collagen type I and type III mRNA. nih.gov

The mechanisms contributing to the attenuation of aortic fibrosis are multifaceted and include the inhibition of protein kinase C (PKC) activation, a reduction in oxidative stress, and the suppression of inflammation, as indicated by decreased macrophage infiltration and intercellular adhesion molecule-1 (ICAM-1) expression. nih.gov Furthermore, this compound was found to inhibit the expression of TGF-β1 and the activation of its downstream messenger Smad2 in the aorta of these animals. nih.gov

Anti-inflammatory Role in Hypertension-Induced Target Organ Damage

Inflammation is a critical pathogenic mechanism in the development of hypertension-induced damage to target organs such as the heart, kidneys, and blood vessels. nih.govphysiology.orgnih.gov this compound exerts potent anti-inflammatory effects that contribute significantly to its organ-protective properties. nih.govphysiology.orgnih.govspandidos-publications.com

Experimental studies have shown that this compound can prevent and even reverse inflammation in the heart and kidneys in various hypertension models, including Angiotensin II-induced, renovascular, and mineralocorticoid-salt hypertension. nih.govphysiology.org Its anti-inflammatory action is, in part, due to its ability to modulate macrophage activity. nih.govphysiology.org Specifically, this compound has been shown to:

Inhibit the differentiation of bone marrow stem cells into mature macrophages. nih.govphysiology.org

Decrease the activation and migration of macrophages. nih.govphysiology.org

Reduce the release of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) from activated macrophages. nih.govphysiology.org

In a model of cardiac remodeling induced by the inflammatory lectin galectin-3, this compound prevented macrophage and mast cell infiltration, as well as the subsequent collagen deposition in the heart. physiology.org These anti-inflammatory effects are independent of blood pressure regulation and highlight a direct immunomodulatory role for the peptide in mitigating cardiovascular pathology. nih.gov

| Experimental Model | Key Findings on Cardiovascular Protection |

| Cardiac Remodeling | |

| Renovascular Hypertension (Rats) | Reversed established cardiac fibrosis in a dose-dependent manner without affecting blood pressure. nih.govresearchgate.net |

| Decreased left ventricular TGF-β and CTGF. nih.gov | |

| Angiotensin II-induced Hypertension (Rats) | Prevented cardiac fibrosis. ahajournals.org |

| Aldosterone-Salt Hypertension (Rats) | Prevented increased collagen deposition and cell proliferation in the heart and kidney. ahajournals.org |

| Cardiac Fibroblasts (in vitro) | Inhibited proliferation and collagen synthesis. ahajournals.orgahajournals.org |

| Inhibited TGF-β1-induced phosphorylation and nuclear translocation of Smad2. ahajournals.org | |

| Aortic Fibrosis | |

| Angiotensin II-induced Hypertension (Rats) | Prevented increases in collagen and elastin deposition in the aorta. nih.gov |

| Inhibited PKC activation, oxidative stress, and macrophage infiltration in the aorta. nih.gov | |

| Decreased aortic expression of TGF-β1 and activation of Smad2. nih.gov | |

| Inflammation in Target Organ Damage | |

| Various Hypertension Models (Rats) | Reverses inflammation and fibrosis in the heart and kidney. nih.govphysiology.org |

| Inhibits differentiation, activation, and migration of macrophages. nih.govphysiology.org | |

| Decreased secretion of TNF-α by macrophages. nih.govphysiology.org | |

| Galectin-3 Induced Cardiac Remodeling (Rats) | Prevented macrophage and mast cell infiltration in the heart. physiology.org |

Influence in Heart Failure Post-Myocardial Infarction Models

Acutely, following an MI, Ac-SDKP administration in mice led to a decrease in the expression of Intercellular Adhesion Molecule-1 (ICAM-1), reduced infiltration of macrophages, and lowered gelatinolytic activity in the cardiac tissue. cdnsciencepub.comhenryford.comresearchgate.net Furthermore, it was observed to decrease the expression of p53 and reduce myocyte apoptosis while simultaneously increasing capillary density in the border zone of the infarct. cdnsciencepub.comnih.gov Chronically, Ac-SDKP treatment resulted in improved cardiac structure and function, a reduction in the interstitial collagen fraction, and preservation of sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA2) expression. cdnsciencepub.comhenryford.com The preservation of SERCA2 expression and inhibition of endoplasmic reticulum stress are suggested as likely mechanisms for these improvements. cdnsciencepub.comhenryford.com

In rat models of heart failure post-MI, Ac-SDKP has been found to not only prevent but also reverse reactive cardiac fibrosis in the non-infarcted regions of the myocardium. nih.govahajournals.org This was evidenced by a significant decrease in total collagen content, interstitial collagen volume fraction, and perivascular collagen. nih.gov This antifibrotic effect was associated with a reduction in macrophage infiltration and the number of transforming growth factor-beta (TGF-β)-positive cells, indicating an anti-inflammatory action. nih.govahajournals.org It is important to note that these effects on fibrosis and inflammation occurred without altering blood pressure. nih.gov

Table 1: Effects of Ac-SDKP in Post-Myocardial Infarction Models

| Experimental Model | Key Findings | Proposed Mechanisms | Citations |

|---|---|---|---|

| C57BL/6J mice with MI | Reduced cardiac rupture, improved cardiac structure and function, decreased myocyte apoptosis, increased capillary density. | Preserved SERCA2 expression, inhibition of endoplasmic reticulum stress, anti-inflammatory, anti-fibrotic, pro-angiogenic properties. | cdnsciencepub.comnih.govahajournals.orghenryford.comresearchgate.net |

| Rats with MI-induced heart failure | Prevention and reversal of reactive cardiac fibrosis, reduced macrophage infiltration and TGF-β expression. | Inhibition of fibroblast proliferation and collagen synthesis, anti-inflammatory effects. | nih.govahajournals.org |

Renal System Function and Disease Progression Models

Renoprotective Mechanisms in Hypertensive Nephropathy (e.g., DOCA-salt hypertensive mice)

In experimental models of hypertensive nephropathy, such as the deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive mouse model, this compound has demonstrated significant renoprotective effects. nih.govresearchgate.netnih.gov Treatment with Ac-SDKP in these models prevents key pathological changes associated with hypertension-induced renal injury. Specifically, it has been shown to inhibit inflammatory cell infiltration, particularly the accumulation of monocytes and macrophages, and reduce collagen deposition and glomerular matrix expansion in the kidneys. nih.govresearchgate.netnih.govahajournals.org

Furthermore, Ac-SDKP treatment has been observed to normalize the increase in albuminuria that is characteristic of DOCA-salt-induced hypertension. nih.govahajournals.org A crucial mechanism underlying this effect appears to be the preservation of nephrin (B609532), a key protein of the glomerular slit diaphragm. nih.govresearchgate.netnih.gov Loss of nephrin is known to cause significant proteinuria. Studies have shown that while DOCA-salt treatment significantly downregulates glomerular nephrin expression, co-administration of Ac-SDKP can partially reverse this downregulation. nih.govnih.govahajournals.org These findings suggest that Ac-SDKP confers renoprotection in hypertensive mice by mitigating inflammation, fibrosis, and the loss of essential glomerular proteins, all of which occurs without altering the elevated blood pressure. nih.govahajournals.org

Table 2: Renoprotective Effects of Ac-SDKP in DOCA-Salt Hypertensive Mice

| Parameter | Effect of DOCA-salt | Effect of DOCA-salt + Ac-SDKP | Citations |

|---|---|---|---|

| Renal Collagen Deposition | Increased | Decreased | nih.govresearchgate.netahajournals.org |

| Monocyte/Macrophage Infiltration | Increased | Decreased | nih.govnih.govahajournals.org |

| Albuminuria | Increased | Normalized | nih.govahajournals.org |

| Glomerular Nephrin Expression | Decreased | Partially Reversed | nih.govresearchgate.netnih.gov |

| Blood Pressure | Increased | Unaltered | nih.govahajournals.org |

Prevention of Mesangial Matrix Expansion (e.g., Diabetic db/db mice)

In the context of diabetic nephropathy, this compound has been shown to effectively prevent the development of glomerulosclerosis in experimental models. diabetesjournals.orgnih.gov In diabetic db/db mice, a model for type 2 diabetes, long-term treatment with Ac-SDKP significantly inhibited the characteristic expansion of the mesangial matrix and the overproduction of extracellular matrix proteins within the glomeruli. diabetesjournals.orgnih.gov This was accompanied by a significant attenuation of glomerular hypertrophy. diabetesjournals.org

A key finding from these studies is that Ac-SDKP treatment normalized the elevated plasma creatinine (B1669602) levels in db/db mice, indicating an amelioration of renal insufficiency. diabetesjournals.orgnih.gov The proposed mechanism for these beneficial effects involves the inhibition of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway. diabetesjournals.orgnih.gov Specifically, Ac-SDKP was found to inhibit the nuclear translocation of Smad3, a critical step in TGF-β-mediated fibrotic processes. diabetesjournals.orgnih.gov It is noteworthy that these renoprotective effects of Ac-SDKP were observed despite the persistence of hyperglycemia in the treated animals. diabetesjournals.org

Table 3: Effects of Ac-SDKP on Diabetic Nephropathy in db/db Mice

| Histological/Biochemical Marker | Effect in Untreated db/db Mice | Effect in Ac-SDKP-treated db/db Mice | Citations |

|---|---|---|---|

| Mesangial Matrix Expansion | Increased | Significantly Inhibited | diabetesjournals.orgnih.gov |

| Glomerular Surface Area | Increased | Significantly Attenuated | diabetesjournals.org |

| Extracellular Matrix Protein Production | Increased | Significantly Inhibited | diabetesjournals.orgnih.gov |

| Plasma Creatinine | Increased | Normalized | diabetesjournals.orgnih.gov |

| Nuclear Translocation of Smad3 | Increased | Inhibited | diabetesjournals.orgnih.gov |

Gastrointestinal System: Mitigation of Inflammation in Experimental Colitis Models

The immunomodulatory properties of this compound extend to the gastrointestinal system, where it has been shown to mitigate inflammation in experimental models of colitis. frontiersin.orgnih.gov In studies using dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice, exogenous administration of Ac-SDKP significantly attenuated the clinical symptoms and reduced intestinal mucosal inflammation. frontiersin.orgnih.gov

Conversely, transgenic mice with lower endogenous levels of Ac-SDKP were found to be more susceptible to DSS-induced colitis, exhibiting more severe intestinal inflammatory responses. frontiersin.orgnih.gov This suggests a protective role for endogenous Ac-SDKP in maintaining intestinal homeostasis. The anti-inflammatory action of Ac-SDKP in the intestine is linked to the inhibition of pro-inflammatory factor expression in intestinal epithelial cells. frontiersin.orgnih.gov Mechanistically, this effect is at least partially mediated by a reduction in the activation of the MEK-ERK signaling pathway. frontiersin.orgnih.gov By restricting these inflammatory responses directly within the colon, Ac-SDKP demonstrates potential for mitigating the pathology of inflammatory bowel diseases. frontiersin.org

Table 4: Influence of Ac-SDKP in Experimental Colitis

| Experimental Condition | Key Observations | Proposed Mechanism | Citations |

|---|---|---|---|

| DSS-induced colitis in mice | Exogenous Ac-SDKP attenuated clinical symptoms and mucosal inflammation. | Inhibition of pro-inflammatory cytokine expression (e.g., TNF-α, IL-1β, IL-6). | frontiersin.orgnih.gov |

| PREP-KO mice (lower Ac-SDKP) with DSS-induced colitis | Increased vulnerability and more severe intestinal inflammation. | Reduction in the activation of MEK-ERK signaling. | frontiersin.orgnih.gov |

Reproductive System: Testicular Function and Spermatogenesis Regulation

Research in rat models indicates that this compound is present in very high concentrations within the testis and plays a role in the regulation of spermatogenesis. nih.govbiologists.com The primary sources of Ac-SDKP in the testis have been identified as Leydig cells and testicular macrophages, which are located in the interstitial tissue. nih.govbiologists.com Specific immunoreactivity for the peptide is consistently observed in this interstitial tissue and also in elongated spermatids. nih.govbiologists.com

The presence of Ac-SDKP in the testicular interstitial fluid suggests its involvement in the paracrine control of spermatogenesis. nih.govbiologists.com In vitro studies have provided evidence for this role, demonstrating that the presence of Ac-SDKP significantly increases the incorporation of [3H]thymidine in A spermatogonia. nih.govbiologists.com This finding points towards a stimulatory effect on the proliferation of these stem cells, which are fundamental to the continuous production of sperm. biologists.com

Table 5: Role of Ac-SDKP in the Testis (Rat Model)

| Aspect | Findings | Implication | Citations |

|---|---|---|---|

| Localization | High concentrations in interstitial fluid; immunoreactivity in interstitial tissue and elongated spermatids. | Local production and availability for paracrine signaling. | nih.govbiologists.com |

| Cellular Origin | Produced by Leydig cells and testicular macrophages. | Interstitial cells are the primary source within the testis. | nih.govbiologists.com |

| Functional Effect | Stimulates [3H]thymidine incorporation in A spermatogonia in vitro. | Implicated in the regulation of spermatogonial proliferation. | nih.govbiologists.com |

Advanced Methodologies and Research Approaches in N Acetyl Ser Asp Lys Pro Studies

In Vitro Cell Culture Models for Mechanistic Elucidation

In vitro cell culture models are fundamental tools for dissecting the direct cellular and molecular effects of Ac-SDKP. These systems allow for controlled experiments to understand its influence on specific cell types involved in various disease processes.

Bone Marrow Stem Cells (BMSCs): Ac-SDKP was first recognized for its role in hematopoiesis. nih.gov It acts as a physiological regulator by inhibiting the entry of hematopoietic stem cells into the S-phase of the cell cycle, thereby keeping them in a quiescent state. nih.govthermofisher.com Studies using BMSC cultures have been instrumental in demonstrating that Ac-SDKP can reduce the toxicity of chemotherapeutic agents like doxorubicin (B1662922) by protecting these stem and progenitor cells. nih.govashpublications.org Furthermore, research has shown that Ac-SDKP can inhibit the differentiation of BMSCs into macrophages, a key process in inflammatory responses. physiology.orgphysiology.org

Cardiac Fibroblasts: These cells are crucial in the development of cardiac fibrosis, a common feature of many heart diseases. In vitro studies have revealed that Ac-SDKP inhibits the proliferation of cardiac fibroblasts and suppresses collagen synthesis. ahajournals.orgmdpi.com It has been shown to counteract the pro-fibrotic effects of transforming growth factor-β1 (TGF-β1) by inhibiting the phosphorylation of Smad2, a key signaling molecule in the fibrotic cascade. ahajournals.orgahajournals.org Additionally, Ac-SDKP attenuates endoplasmic reticulum (ER) stress-induced collagen production in cardiac fibroblasts. frontiersin.org

Mesangial Cells: In the context of kidney disease, particularly diabetic nephropathy, mesangial cells play a significant role in the development of glomerulosclerosis. Research using human mesangial cell cultures has demonstrated that Ac-SDKP inhibits their proliferation by up-regulating cell cycle modulators. physiology.orgnih.gov It also counteracts the effects of TGF-β, a key driver of fibrosis in the kidney. dntb.gov.ua

Leydig Cells and Testicular Macrophages: Studies on rat testes have identified Leydig cells and testicular macrophages as sources of Ac-SDKP. biologists.comnih.gov High concentrations of the peptide are found in the culture media of these cells, suggesting a local production and paracrine role within the testis. biologists.comresearchgate.net In vitro experiments have also indicated that Ac-SDKP can stimulate thymidine (B127349) incorporation in spermatogonia, suggesting its involvement in the regulation of spermatogenesis. biologists.comnih.gov

In Vivo Animal Models for Systemic Effects and Disease Relevance

Animal models are indispensable for understanding the systemic effects of Ac-SDKP and its relevance in various diseases. These models allow researchers to study the integrated physiological responses to Ac-SDKP in a complex living organism.

Models of Hypertension and Cardiac Fibrosis: In various models of hypertension, including those induced by angiotensin II or DOCA-salt, Ac-SDKP has been shown to reduce cardiac inflammation, fibrosis, and organ damage. physiology.orgnih.govresearchgate.net It prevents inflammatory cell infiltration and collagen deposition in the heart and blood vessels. medchemexpress.comnih.gov Studies in spontaneously hypertensive rats and models of myocardial infarction have further confirmed its anti-fibrotic and cardioprotective effects. mdpi.comnih.gov

Models of Kidney Disease: Animal models of diabetic nephropathy, anti-glomerular basement membrane nephritis, and hypertension-induced renal injury have demonstrated the renal-protective effects of Ac-SDKP. frontiersin.orgnih.govresearchgate.net It has been shown to ameliorate renal dysfunction, reduce proteinuria, and inhibit inflammation and fibrosis in the kidneys. nih.govahajournals.org In a mouse model of systemic lupus erythematosus, Ac-SDKP prevented renal damage and dysfunction by inhibiting immune cell infiltration and the expression of pro-inflammatory molecules. physiology.orgnih.gov

Models of Lung Injury: In a rat model of silicosis, Ac-SDKP demonstrated anti-inflammatory and anti-fibrotic effects in the lungs. dovepress.complos.org It was found to inhibit the differentiation of myofibroblasts and reduce collagen deposition. plos.org Furthermore, Ac-SDKP was shown to attenuate lung inflammation by modulating signaling pathways in lung macrophages. dovepress.com

Models of Doxorubicin-Induced Toxicity: To assess its protective effects against chemotherapy-induced damage, mice have been treated with the anticancer drug doxorubicin. In these models, Ac-SDKP was shown to reduce mortality and protect hematopoietic stem cells and progenitors from the drug's toxicity. nih.govashpublications.org

Biochemical and Molecular Assays

A variety of biochemical and molecular assays are employed to investigate the specific mechanisms through which Ac-SDKP exerts its effects at a sub-cellular level.

Enzyme Activity and Kinetic Studies (e.g., ACE Hydrolysis)

A crucial aspect of Ac-SDKP's biology is its relationship with Angiotensin-Converting Enzyme (ACE). Kinetic studies have been vital in characterizing this interaction.

ACE Hydrolysis: Ac-SDKP is a natural and specific substrate for the N-terminal active site of ACE. frontiersin.orgnih.govahajournals.org Kinetic analyses have determined the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for this hydrolysis, revealing that the N-terminal domain of ACE hydrolyzes Ac-SDKP much more efficiently than the C-terminal domain. nih.gov This specific degradation by ACE means that ACE inhibitors can significantly increase the plasma levels of Ac-SDKP, which is believed to contribute to their therapeutic effects. frontiersin.orgahajournals.org Detailed biochemical and structural studies have provided a basis for the domain preference of Ac-SDKP, which can aid in the design of novel ACE inhibitors and Ac-SDKP analogs. researchgate.net

Protein Expression and Phosphorylation Analysis (e.g., Western Blotting for Smad2, Galectin-3)

Western blotting is a key technique used to quantify the expression and phosphorylation status of specific proteins, providing insights into the signaling pathways modulated by Ac-SDKP.

Smad2 Phosphorylation: In cardiac fibroblasts, Ac-SDKP has been shown to inhibit the phosphorylation of Smad2, a downstream mediator of the pro-fibrotic cytokine TGF-β1. ahajournals.orgahajournals.org This inhibition of Smad2 phosphorylation is a key mechanism underlying Ac-SDKP's anti-fibrotic effects in the heart. medchemexpress.comglpbio.com

Galectin-3 Expression: Galectin-3 is a protein produced by infiltrating macrophages and is involved in inflammation and fibrosis. In mice with angiotensin II-induced hypertension, Ac-SDKP treatment was found to reduce the expression of galectin-3 in the myocardium, correlating with a decrease in interstitial collagen deposition. physiology.orgphysiology.org

Other Proteins: Western blot analyses have also been used to show that Ac-SDKP can reduce the expression of α-smooth muscle actin (α-SMA) and serum response factor (SRF) in a rat model of silicosis, indicating an inhibition of myofibroblast differentiation. plos.org In human cardiac fibroblasts, Ac-SDKP has been shown to inhibit the expression of NF-κB and Col-1 at the protein level. frontiersin.org Additionally, in endothelial cells, Ac-SDKP suppresses TNF-α-stimulated NF-κB-dependent ICAM-1 expression by decreasing IKK and IκB phosphorylation. nih.gov

Gene Expression Profiling

Analyzing changes in gene expression provides a broader view of the cellular processes affected by Ac-SDKP.

Studies have utilized techniques like real-time polymerase chain reaction (RT-PCR) to investigate the effect of Ac-SDKP on the expression of various genes. For instance, in human cardiac fibroblasts, Ac-SDKP has been shown to significantly attenuate the tunicamycin-induced mRNA expression of NF-κB, IL-6, and Col-1. frontiersin.org In a rat model of silicosis, Ac-SDKP treatment led to a decrease in the mRNA expression of collagen type I and type III. plos.org Furthermore, research on bone marrow stem cells has shown that Ac-SDKP can protect them from the toxicity of chemotherapeutic agents, a process that involves the regulation of genes controlling cell survival and proliferation. nih.gov

Flow Cytometry for Cell Characterization and Cell Cycle Analysis

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of cells. It is particularly useful for cell cycle analysis and for identifying specific cell populations. nih.govbiocompare.comabcam.com

Cell Cycle Analysis: Flow cytometry has been instrumental in demonstrating that Ac-SDKP inhibits the progression of cells from the G0/G1 phase to the S phase of the cell cycle. ahajournals.orgmedchemexpress.comglpbio.com This has been shown in rat cardiac fibroblasts and is a key mechanism for its anti-proliferative effects. ahajournals.orgmedchemexpress.comahajournals.org This inhibitory effect on the cell cycle is consistent with its initial discovery as a negative regulator of hematopoietic stem cell proliferation. thermofisher.com

Cell Characterization: This technique is also used to identify and quantify specific cell populations based on surface markers. For example, in studies of inflammation, flow cytometry has been used to analyze the differentiation of bone marrow stem cells into mature macrophages, using markers like F4/80. physiology.orgphysiology.org It has been shown that Ac-SDKP reduces the differentiation of cultured BMSCs to mature macrophages. physiology.orgnih.gov

Interactive Data Tables

Table 1: Effects of N-acetyl-Ser-Asp-Lys-Pro on Cell Proliferation and Differentiation

| Cell Type | Model System | Key Finding | Research Method |

| Bone Marrow Stem Cells | In vitro culture | Inhibits entry into S-phase | Flow Cytometry |

| Bone Marrow Stem Cells | In vitro culture | Reduces differentiation to macrophages | Flow Cytometry (F4/80 marker) |

| Cardiac Fibroblasts | In vitro (rat) | Inhibits progression from G0/G1 to S phase | Flow Cytometry |

| Human Mesangial Cells | In vitro culture | Inhibits DNA synthesis | [³H]thymidine incorporation |

Table 2: Impact of this compound on Protein Expression and Signaling

| Protein | Cell/Tissue Type | Effect of Ac-SDKP | Research Method |

| Phospho-Smad2 | Cardiac Fibroblasts | Decreased phosphorylation | Western Blotting |

| Galectin-3 | Mouse Myocardium | Reduced expression | Western Blotting |

| NF-κB | Human Cardiac Fibroblasts | Inhibited expression | Western Blotting, RT-PCR |

| Col-1 | Human Cardiac Fibroblasts | Inhibited expression | Western Blotting, RT-PCR |

| α-SMA | Rat Lung | Decreased expression | Western Blotting |

| SRF | Rat Lung | Decreased expression | Western Blotting |

Enzyme-Linked Immunosorbent Assays (ELISA) and Immunoassays for Peptide and Cytokine Quantification

Enzyme-Linked Immunosorbent Assays (ELISAs) and other immunoassays are fundamental tools for quantifying Ac-SDKP and related cytokines in various biological samples, including plasma, serum, urine, and tissue homogenates. frontiersin.orgcaymanchem.comahajournals.orgcosmobiousa.com These assays are typically based on the principle of competitive binding or sandwich immunoassays. bertin-bioreagent.commybiosource.com

In a competitive ELISA for Ac-SDKP, a known amount of labeled Ac-SDKP (tracer) competes with the unlabeled Ac-SDKP in the sample for a limited number of binding sites on a specific anti-Ac-SDKP antibody. caymanchem.com The amount of tracer bound to the antibody is inversely proportional to the concentration of Ac-SDKP in the sample. This method is highly sensitive and specific, allowing for the detection of Ac-SDKP at very low concentrations. ucl.ac.uk Commercially available ELISA kits provide a standardized and validated method for this purpose. caymanchem.comcosmobiousa.combertin-bioreagent.com For instance, some kits can detect Ac-SDKP in a quantifiable range from 7.8 μg/mL to 2.0 mg/mL, while others have a detection range of 0.312 ng/ml to 20 ng/ml. mybiosource.comucl.ac.uk

The sample preparation for these assays is critical. For plasma or serum samples, it is often necessary to perform an extraction step to remove interfering substances. caymanchem.com This typically involves precipitation with methanol (B129727) followed by centrifugation. caymanchem.com To prevent the degradation of Ac-SDKP by angiotensin-converting enzyme (ACE) during sample collection and processing, an ACE inhibitor like captopril (B1668294) or lisinopril (B193118) is often added to the collection tubes. caymanchem.comnih.gov Urine samples, on the other hand, may sometimes be assayed directly after appropriate dilution. caymanchem.com

In addition to quantifying Ac-SDKP itself, immunoassays are also employed to measure the levels of cytokines, such as Transforming Growth Factor-beta (TGF-β), that are modulated by Ac-SDKP. nih.govnih.gov This allows researchers to correlate the concentration of Ac-SDKP with the expression of key inflammatory and fibrotic mediators.

Interactive Data Table: Commercially Available Ac-SDKP ELISA Kits

| Manufacturer | Catalog Number | Sample Type | Detection Range | Sensitivity |

| Bertin Bioreagent | A05881 | Plasma, Urine | Not Specified | Not Specified |

| CUSABIO | CSB-E08949h | Serum, Plasma, Tissue Homogenates | Not Specified | 0.058 ng/mL |

| MyBioSource | MBS700428 | Serum, Plasma, Tissue Homogenates | 0.312 - 20 ng/mL | 0.078 ng/mL |

| Biomatik | EKC34721 | Not Specified | Not Specified | Not Specified |

| Novatein Biosciences | Not Specified | Not Specified | Not Specified | Not Specified |

| CD BioSciences | Not Specified | Plant Tissues, Cells | Not Specified | Not Specified |

Histopathological and Morphometric Techniques (e.g., Picrosirius Red Staining for Collagen)

Histopathological and morphometric techniques are indispensable for visualizing and quantifying the structural changes in tissues in response to Ac-SDKP. A key application of these methods is the assessment of fibrosis, particularly the deposition of collagen.

Picrosirius red staining is a widely used and highly specific method for the detection of collagen fibers in tissue sections. periodikos.com.br When viewed under polarized light, collagen fibers stained with Picrosirius red exhibit birefringence, with thicker, more mature collagen fibers appearing as yellow or orange, and thinner, less organized fibers appearing green. periodikos.com.brkarger.com This technique allows for not only the quantification of total collagen content but also the analysis of collagen fiber type and organization. karger.com

The process involves staining deparaffinized tissue sections with a solution of Picrosirius red. The stained sections are then examined using a light microscope equipped with polarizing filters. periodikos.com.brkarger.com Digital image analysis software can then be used to quantify the area of collagen deposition, often expressed as a percentage of the total tissue area or as a collagen volume fraction. karger.comahajournals.org This morphometric analysis provides a quantitative measure of the extent of fibrosis.

These techniques have been instrumental in demonstrating the anti-fibrotic effects of Ac-SDKP in various experimental models. For example, studies have used Picrosirius red staining to show that Ac-SDKP treatment significantly reduces collagen deposition in the heart and kidneys of hypertensive rats and in models of diabetic nephropathy. karger.comahajournals.orgahajournals.org The quantification of perivascular and interstitial collagen provides detailed insights into the specific sites of anti-fibrotic action. karger.comahajournals.org

Interactive Data Table: Research Findings Using Picrosirius Red Staining

| Study Focus | Animal Model | Key Finding with Picrosirius Red |

| Cardiac Fibrosis | Angiotensin II-induced hypertensive rats | Ac-SDKP significantly attenuated the increase in perivascular collagen. nih.gov |

| Diabetic Nephropathy | Streptozotocin-induced diabetic rats | Co-administration of Ac-SDKP and ramipril (B1678797) further reduced glomerular and perivascular fibrosis compared to either agent alone. karger.com |

| Organ Fibrosis | Rats treated with a prolyl oligopeptidase inhibitor | Decreased basal levels of Ac-SDKP increased cardiac and renal perivascular fibrosis. ahajournals.org |